Ethyl 4-quinazolone-2-carboxylate
Overview
Description
Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white to almost white crystalline powder with a melting point of 189-193°C .
Scientific Research Applications
Ethyl 4-quinazolone-2-carboxylate has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-quinazolone-2-carboxylate can be synthesized from anthranilamide and ethyl oxalate . The reaction involves the condensation of anthranilamide with ethyl oxalate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of anthranilamide and ethyl oxalate, followed by their condensation under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-quinazolone-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolone ring to other quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazolone ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acids, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.
Mechanism of Action
The mechanism of action of ethyl 4-quinazolone-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present on the quinazoline ring.
Comparison with Similar Compounds
Ethyl 4-quinazolone-2-carboxylate can be compared with other quinazoline derivatives such as:
Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate: Similar in structure but with different functional groups.
Ethyl 3,4-dihydro-4-oxoquinazoline-2-carboxylate: Another derivative with slight structural variations.
Ethyl 4-hydroxyquinazoline-2-carboxylate: Contains a hydroxyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCAWNQKVVTNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303655 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29113-33-5 | |
Record name | 29113-33-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in the synthesis of luotonin A?
A1: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate serves as a crucial starting material in the synthesis of luotonin A, a naturally occurring alkaloid with promising anticancer activity [, , ]. This compound undergoes key transformations, including Weinreb amidation with aromatic amines, to yield essential intermediates in the multi-step synthesis of luotonin A and its derivatives [].
Q2: What synthetic advantages does Weinreb amidation offer in this context?
A2: Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines presents a significantly improved synthetic route to anilide-type intermediates for luotonin A synthesis []. This method offers several advantages:
- Versatility: This method accommodates a wide range of aromatic amines, even those with low nucleophilicity or challenging solubility and stability profiles []. This versatility is crucial for synthesizing diverse luotonin A analogues for structure-activity relationship studies.
Q3: Has the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate led to the development of any novel luotonin A analogues?
A3: Yes, research utilizing ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has successfully produced novel luotonin A analogues. One notable example is the synthesis of a thiophene isostere of luotonin A, achieved by employing a thiophene-containing amine in the Weinreb amidation step []. This highlights the potential of this synthetic approach to generate structurally diverse analogues for exploring new biological activities and overcoming potential limitations of the parent compound.
Q4: Are there alternative synthetic routes to luotonin A that avoid the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate?
A4: While ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has proven to be a valuable starting point for luotonin A synthesis, researchers have explored alternative approaches. For instance, one study utilized a different set of starting materials, namely 1-(2-nitrophenyl)prop-2-en-1-one and the same ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, to achieve a concise total synthesis of luotonin A [, ]. The choice of synthetic route often depends on factors such as yield, cost-effectiveness, and the specific structural modifications desired in the final luotonin A analogues.
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